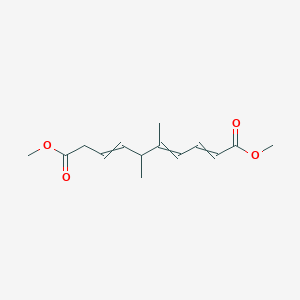
Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate is a chemical compound with the molecular formula C14H20O4 . It contains 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes multiple double bonds and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate typically involves the esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The double bonds in the structure may also interact with enzymes and other proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Another ester compound with similar ester functional groups.
Dimethyl maleate: Similar structure but with different spatial arrangement of double bonds.
Dimethyl succinate: Contains ester groups but lacks the multiple double bonds present in Dimethyl 5,6-dimethyldeca-2,4,7-trienedioate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137617-76-6 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
dimethyl 5,6-dimethyldeca-2,4,7-trienedioate |
InChI |
InChI=1S/C14H20O4/c1-11(7-5-9-13(15)17-3)12(2)8-6-10-14(16)18-4/h5-9,12H,10H2,1-4H3 |
Clave InChI |
LAZXEUNWTZXOLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CCC(=O)OC)C(=CC=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


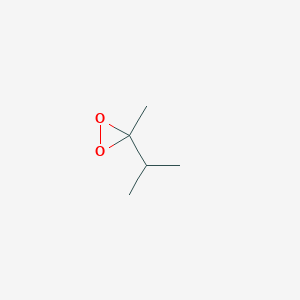
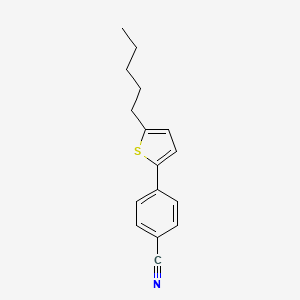
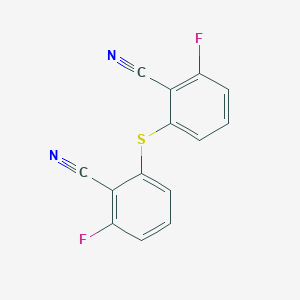
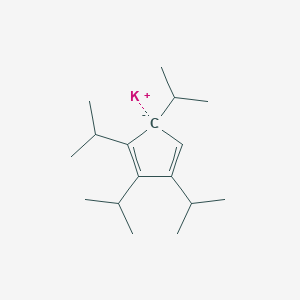

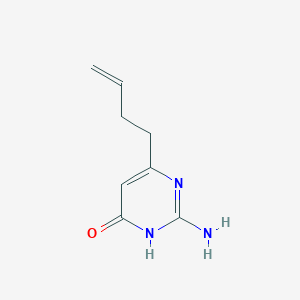
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
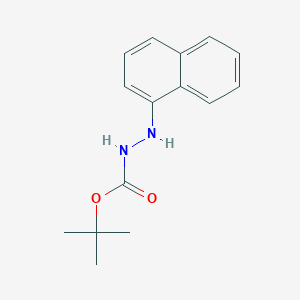
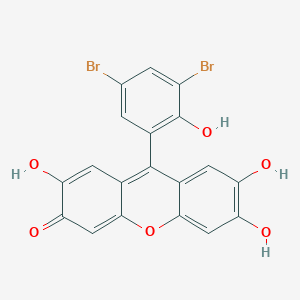
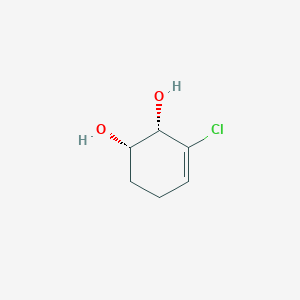
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
